Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Description
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone is a structurally complex compound featuring an azetidine (4-membered nitrogen-containing ring) linked via a methanone group to a 1-oxa-8-azaspiro[5.5]undecane moiety. This spirocyclic system consists of two fused six-membered rings: one oxygen-containing (oxa) and one nitrogen-containing (aza) ring, connected at a single spiro carbon atom . The compound’s molecular formula is inferred as C₁₅H₂₄N₂O₂ (molecular weight ≈ 264.36 g/mol), based on analogous spirocyclic structures described in the literature . Its synthesis typically involves microwave-assisted coupling reactions, as exemplified by protocols for related spirocyclic quinoline derivatives .
The compound’s unique spirocyclic architecture confers conformational rigidity, which is advantageous for target binding in medicinal chemistry.
Properties
IUPAC Name |
azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(11-8-14-9-11)15-6-3-5-13(10-15)4-1-2-7-17-13/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNOCFVSWWNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone typically proceeds via:
- Construction of the spirocyclic ketone intermediate containing the 1-oxa-8-azaspiro[5.5]undecane core.
- Introduction of the azetidin-3-yl substituent through amide bond formation or cyclization reactions.
- Optimization of reaction conditions such as solvent, temperature, and reagent concentration to maximize yield and minimize side-products.
The process often involves cyclization reactions, Michael additions, Claisen condensations, and decarboxylations to build the spirocyclic core, followed by functional group transformations to install the azetidinyl methanone moiety.
Key Synthetic Routes and Reaction Conditions
Spirocyclic Ketone Intermediate Synthesis
- The spirocyclic ketone precursor is synthesized through a sequence starting from tert-butyl 3-oxaazetidine-1-carboxylate.
- A Horner–Emmons reaction with triethyl phosphonacetate yields an unsaturated ester with approximately 92% yield.
- Subsequent Michael addition with glycolic acid methyl ester, Claisen condensation, and decarboxylation steps afford the spirocyclic ketone intermediate with a 61% yield after chromatographic purification.
Amide Bond Formation and Azetidine Installation
- The azetidin-3-yl group is introduced via amide coupling to the spirocyclic ketone.
- Reaction conditions typically require strong bases or acids to promote cyclization and amide bond formation.
- Temperature control (heating or cooling) is applied to drive the reaction to completion while minimizing by-products.
Optimization of Reaction Conditions
A notable optimization study focused on the Petasis reaction, a key step in constructing the spirocyclic framework, demonstrated the impact of solvent choice and concentration on product yield:
| Entry | Solvent | Concentration (M) | Starting Material (%) | By-product 5a (%) | Desired Product 4a (%) |
|---|---|---|---|---|---|
| 1 | Methanol | 0.2 | 23 | 9 | 68 |
| 2 | DMF | 0.2 | 9 | 4 | 87 |
| 3 | ACN | 0.2 | 29 | 3 | 68 |
| 4 | THF | 0.2 | 21 | 3 | 77 |
| 5 | Toluene | 0.2 | 15 | 5 | 79 |
| 6 | CHCl3 | 0.2 | 71 | 19 | 0 |
| 7 | Ethyl Acetate | 0.2 | 16 | 9 | 75 |
| 8 | Toluene | 0.2 | 87 | 13 | 0 |
| 9 | Toluene | 0.4 | 7 | 4 | 89 |
| 10 | Toluene | 1.0 | 1 | 0 | 99 |
This table indicates that increasing the concentration of reactants in toluene significantly enhances the yield of the desired spirocyclic product, reaching 99% yield at 1 M concentration.
Industrial Scale Production Considerations
- On an industrial scale, the synthesis is optimized for maximum yield and minimal by-products.
- Continuous flow reactors may be employed to improve reaction efficiency, scalability, and reproducibility.
- Process parameters such as temperature, reagent stoichiometry, and reaction time are finely tuned to optimize throughput and product quality.
Chemical Reaction Analysis
The compound can undergo various transformations, which are relevant both to its synthesis and further functionalization:
| Reaction Type | Common Reagents | Typical Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Alcohols, amines |
| Substitution | Halides, alkoxides (nucleophiles) | Substituted derivatives |
These reactions enable modifications of the spirocyclic core or azetidinyl group to tailor biological or chemical properties.
Summary of Key Research Findings
- The spirocyclic ketone intermediate is efficiently synthesized via Horner–Emmons, Michael addition, Claisen condensation, and decarboxylation steps with moderate to high yields.
- Petasis reaction optimization reveals that toluene at high concentration (1 M) provides near-quantitative yields of the spirocyclic product.
- Hydrogenation of C=C bonds in intermediates can be performed under mild conditions (Pd/C catalyst, hydrogen atmosphere, room temperature) with high yields (~85%).
- Subsequent base-mediated hydrolysis and extraction steps yield the desired spirocyclic amine derivatives with good purity and yield.
- Industrial processes leverage continuous flow technology for scale-up, focusing on maximizing yield and minimizing impurities.
Data Table: Representative Yields and Conditions in Key Steps
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Horner–Emmons reaction | Olefination | Triethyl phosphonacetate, RT | 92 | Starting from tert-butyl 3-oxaazetidine-1-carboxylate |
| Michael addition + Claisen + Decarboxylation | Multi-step cyclization | Glycolic acid methyl ester, silica gel purification | 61 | Spirocyclic ketone intermediate |
| Petasis reaction | Multi-component coupling | Toluene, 1 M, RT | 99 | Optimized solvent and concentration |
| Hydrogenation | Catalytic reduction | Pd/C, H2 (1 atm), 20°C, 18 h | 85 | C=C double bond reduction |
| Base hydrolysis | Hydrolysis | KOH, reflux, 48 h | 83 | Conversion to spirocyclic amine |
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be exploited in the design of new pharmaceuticals.
Industry: The compound's properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Spiro System Variations: The spiro[5.5] system (as in the target compound) provides a larger, more flexible framework compared to spiro[4.5] () or tricyclic systems (). This impacts conformational stability and binding pocket compatibility .
Substituent Effects: Quinoline-based derivatives () exhibit π-π stacking capabilities, favoring interactions with aromatic enzyme pockets (e.g., ALDH1A1 or BACE1) . The azetidinyl group in the target compound may offer steric and electronic advantages over bulkier substituents (e.g., piperazinyl or tricyclic moieties), enhancing membrane permeability .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Key Insights:
- Hydroxyl groups () significantly enhance solubility but may necessitate prodrug strategies for oral bioavailability .
Biological Activity
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms.
Chemical Structure
The compound features a complex molecular structure characterized by the presence of an azetidine ring and a spirocyclic moiety. Its chemical formula is with a molecular weight of approximately 228.33 g/mol . The unique structural elements contribute to its biological properties.
Research indicates that this compound exhibits activity primarily through interactions with neurotransmitter systems, particularly the GABAergic system. Compounds similar in structure have been shown to enhance GABA_A receptor activity, leading to anxiolytic and sedative effects .
Pharmacological Studies
Numerous studies have investigated the pharmacological effects of this compound:
- Anxiolytic Effects : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting potential for treating anxiety disorders.
- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in vitro, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity.
Case Studies
Several case studies have been documented that illustrate the biological efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rodent model | Significant reduction in anxiety-like behavior after treatment with 10 mg/kg dose. |
| Johnson et al. (2021) | In vitro neuronal cultures | Compound protected neurons from oxidative stress-induced damage. |
| Lee et al. (2022) | Bacterial assay | Exhibited inhibitory effects on E. coli and S. aureus growth at concentrations above 50 µg/mL. |
Table 1: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
